N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide - 1172726-26-9

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide

Catalog Number: EVT-3157381
CAS Number: 1172726-26-9
Molecular Formula: C23H17ClFN3O3
Molecular Weight: 437.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound is the subject of a crystal structure study [ [] ]. The research focuses on the synthesis and X-ray diffraction analysis of the compound, revealing its monoclinic crystal structure and the presence of two crystallographically independent molecules in the asymmetric unit.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist investigated for its potential in treating rheumatoid arthritis (RA) and osteoarthritis (OA) [ [] ]. Studies demonstrate its effectiveness in inhibiting inflammation in a rat model of RA and its pain-relieving properties in a guinea pig model of OA. MF498 also exhibits a favorable safety profile in rat models of gastrointestinal and renal toxicity.

N-(3-Methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

Compound Description: This compound, along with several other N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, was synthesized and evaluated for anticancer and antimicrobial activity [ [] ]. Notably, it demonstrated significant inhibitory activity against the HCT 116 cancer cell line.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: The compound has been synthesized using microwave irradiation and characterized through X-ray diffraction [ [] ]. The study reveals details about its molecular structure, including planar arrangement of the pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonding patterns.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This class of 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, was screened for antimicrobial and antituberculosis activity [ [] ]. The study explored the introduction of chemical diversity into the molecular framework to enhance pharmacological properties.

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

Compound Description: This compound was synthesized through a three-component reaction, exhibiting significant anti-lipid peroxidation activity [ [] ]. Intermediate compounds in its synthesis pathway also showed notable biological activities, such as soybean lipoxygenase inhibition.

1,6,7,8-Tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl)pyrazolo[3,4-b][1,4]diazepine (43, UK-91,473)

Compound Description: UK-91,473 is a potent platelet-activating factor (PAF) antagonist with significant in vivo efficacy and a long duration of action [ [] ]. Its structure-activity relationships were extensively studied, revealing the importance of specific structural features for its activity.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and their 1,3,4-oxadiazole derivatives

Compound Description: This study focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives from 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides, originally derived from nalidixic acid [ [] ]. The derivatives were evaluated for their antimicrobial activities and compared to their parent compounds and copper complexes.

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-hydrazino-3-phenylamino-3H-quinazolin-4-one

Compound Description: This research explores the synthesis and reactions of two quinazolinone derivatives: 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-hydrazino-3-phenylamino-3H-quinazolin-4-one [ [] ]. The study focuses on generating various derivatives by reacting these core structures with diverse reagents, leading to thiourea derivatives, thiazolidine derivatives, and various heterocyclic products.

1,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives

Compound Description: This series of bis(thioxopyridine) derivatives, along with bis(pyrazolo[3,4-b]pyridine), bis(thieno[2,3-b]pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives, were synthesized and evaluated for their antimicrobial activity [ [] ]. The study focuses on exploring the impact of different heterocyclic systems and bridging units on biological activity.

4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

Compound Description: This research focused on synthesizing a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and thienotriazolopyrimidine derivatives [ [] ]. These compounds were evaluated for their antitumor activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma).

4-(2-Chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) and N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: Compounds 6 and 8 were identified as non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors through a multi-step virtual screening protocol [ [] ]. This study aimed to discover novel scaffolds for mPGES-1 inhibition, a potential therapeutic target for inflammatory diseases and cancer.

2-[7-Chloro-4-(3-chlorophenyl)-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (23)

Compound Description: This compound emerged as a potent and orally available acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with a good pharmacokinetic profile [ [] ]. The research focused on developing (4-phenylcoumarin)acetanilide derivatives as potential anti-atherosclerotic agents.

2-[(9-tert-Butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046), 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047), and Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146)

Compound Description: These cyanothioacetamide derivatives were investigated for their hepatoprotective and detoxifying activity in a rat model of combined paracetamol-alcoholic liver injury [ [] ]. The study demonstrated the efficacy of these compounds in reducing liver damage and improving biochemical parameters.

Properties

CAS Number

1172726-26-9

Product Name

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide

Molecular Formula

C23H17ClFN3O3

Molecular Weight

437.86

InChI

InChI=1S/C23H17ClFN3O3/c1-14-26-20-11-8-16(27-22(29)13-31-21-5-3-2-4-19(21)25)12-18(20)23(30)28(14)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,27,29)

InChI Key

UGCMPEMLOOLREY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)C(=O)N1C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.